molecular formula C3H6O2 B1199080 Dimethyldioxirane CAS No. 74087-85-7

Dimethyldioxirane

Cat. No. B1199080
Key on ui cas rn: 74087-85-7
M. Wt: 74.08 g/mol
InChI Key: FFHWGQQFANVOHV-UHFFFAOYSA-N
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Patent
US09296717B2

Procedure details

Donnelly and co-workers (Donnelly, D. M. X.; Fitzpatrick, B. M.; Ryan, S. M.; Finet, J.-P. J. Chem. Soc., Perkin Trans. I 1994, 1794-1801) synthesized the biflavonoids (46) and (47) via arylation of a 3-phenylsulfanylflavanone (48) with an 8-triacetoxyplumbylflavan derivative (49) (2:1 mixture of cis and trans). The dioxolane ring, of the intermediate (50) was cleaved during acid workup. Desulfurization of the intermediate (50) with nickel boride (NaBH4/H2O, NiCl26H2O/EtOH) yielded a chalcone (51) (in a 1.1:1 ratio of E/Z) that was cyclised with anhydrous sodium acetate in refluxing ethanol to the 3,8-biflavanone (46) in 73% yield (only the 2,3-trans isomer was isolated from a mixture of diastereoisomers with an α/β ratio of 1.4:1). Oxidation of (46) with dimethyldioxirane in acetone yielded (47) in 47% yield (Scheme 3). The end products are however not optically active and constitute a racemic mixture.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,8-biflavanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[CH2:6](O)C.[O:9]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12](=[O:13])[CH:11]([C:20]2[CH:21]=[CH:22][CH:23]=[C:24]3[C:29]=2[O:28][CH:27]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH2:26][C:25]3=[O:36])[CH:10]1[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>CC(C)=O>[O:9]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12](=[O:13])[CH:11]([C:20]2[CH:21]=[CH:22][CH:23]=[C:24]3[C:29]=2[O:28][CH:27]([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH2:26][C:25]3=[O:36])[CH:10]1[C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1.[CH3:2][C:1]1([CH3:6])[O:4][O:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
3,8-biflavanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(C(=O)C2=CC=CC=C12)C=1C=CC=C2C(CC(OC12)C1=CC=CC=C1)=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated from a mixture of diastereoisomers with an α/β ratio of 1.4:1)

Outcomes

Product
Name
Type
product
Smiles
O1C(C(C(=O)C2=CC=CC=C12)C=1C=CC=C2C(CC(OC12)C1=CC=CC=C1)=O)C1=CC=CC=C1
Name
Type
product
Smiles
CC1(OO1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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